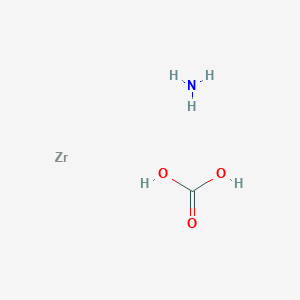

Carbonic acid, ammonium zirconium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbonic acid, ammonium zirconium salt: is a complex compound with the molecular formula CH5NO3Zr. It is known for its stability up to approximately 68°C and its decomposition in dilute acids and alkalies . This compound is utilized in various industrial applications, including as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, ammonium zirconium salt typically involves reacting zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . The reaction is carried out at ambient temperatures, and the resulting solution contains the principal species (NH4)3ZrOH(CO3)3, which crystallizes as a dihydrate .

Industrial Production Methods: In industrial settings, the preparation of ammonium zirconium carbonate solutions involves dissolving zirconium basic carbonate in a solution containing three moles of either commercial ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . These solutions are used for various applications, including as starch insolubilizers in paper coating formulations .

化学反応の分析

Types of Reactions: Carbonic acid, ammonium zirconium salt undergoes several types of chemical reactions, including:

Decomposition: It decomposes in dilute acids and alkalies.

Hydrolysis: The solutions hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels.

Common Reagents and Conditions:

Acids and Alkalies: The compound decomposes when exposed to dilute acids and alkalies.

Temperature: Hydrolysis occurs at temperatures above 40°C.

Major Products Formed:

Zirconia Gels: Formed during hydrolysis at elevated temperatures.

科学的研究の応用

Chemistry: Carbonic acid, ammonium zirconium salt is used as a reagent and an intermediate in the synthesis of fine chemicals and specialty chemicals . It serves as a building block for research chemicals and versatile building blocks .

Biology and Medicine: The compound is used in the preparation of zirconium oxide, which has applications in biomedicine and other nano-based applications . Zirconium oxide is known for its exceptional biomedical applications in dentistry and drug delivery, as well as its interesting biological properties, including anti-microbial, antioxidant, and anti-cancer activity .

Industry: In the industrial sector, this compound is used as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers . It is also used to enhance the formation and properties of spruce galactoglucomannan films, which are biodegradable and offer a bio-based alternative to synthetic oxygen barrier materials .

作用機序

The mechanism of action of carbonic acid, ammonium zirconium salt involves its ability to act as a precursor for the preparation of zirconium oxide . Zirconium oxide can further be used in biomedicine and other nano-based applications. The compound can also react with borax to form an acid-base bifunctional catalyst for selective organic transformation .

類似化合物との比較

- Ammonium zirconium carbonate

- Ammonium zirconyl carbonate

- Zirconium carbonate oxide

Comparison: Carbonic acid, ammonium zirconium salt is unique due to its stability up to 68°C and its decomposition in dilute acids and alkalies . It is also distinguished by its ability to hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels . These properties make it suitable for specific industrial applications, such as a stabilizer in latex emulsion paints and a lubricant in the fabrication of glass fibers .

特性

CAS番号 |

22829-17-0 |

|---|---|

分子式 |

CH5NO3Zr |

分子量 |

170.28 g/mol |

IUPAC名 |

azane;carbonic acid;zirconium |

InChI |

InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3; |

InChIキー |

OKXULOXSGGGFND-UHFFFAOYSA-N |

正規SMILES |

C(=O)(O)O.N.[Zr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)

![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)

![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)

![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)

![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)

![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)

![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)

![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)

![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)

![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)